molecular formula C17H24N2O4S B5326291 4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid

4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid

Cat. No.: B5326291
M. Wt: 352.5 g/mol
InChI Key: XXZUYXXPFKWMSQ-UHFFFAOYSA-N
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Description

4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thienyl group, a cyclopentylamino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of the thienyl core, the introduction of the cyclopentylamino group, and the final assembly of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid include:

  • 5-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-5-oxopentanoic acid
  • N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[3-(cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-3-12-10(2)24-17(19-13(20)8-9-14(21)22)15(12)16(23)18-11-6-4-5-7-11/h11H,3-9H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZUYXXPFKWMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCC2)NC(=O)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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